molecular formula C10H16N4O B2676378 (5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one CAS No. 2031242-51-8

(5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one

Cat. No.: B2676378
CAS No.: 2031242-51-8
M. Wt: 208.265
InChI Key: PACLKHBNVQVCHW-CBAPKCEASA-N
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Description

(5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one is a chiral piperidin-2-one derivative featuring a 1-methylimidazol-2-yl substituent at the 6-position and a methyl group at the 1-position of the piperidine ring. Its molecular formula is C₁₀H₁₅N₅O, with a molecular weight of 221.26 g/mol (calculated). The (5S,6S) stereochemistry confers specific spatial arrangements critical for interactions in biological systems, such as enzyme binding or receptor modulation. This compound is of interest in medicinal chemistry, particularly in peptide-based drug development, as evidenced by its structural analogs being evaluated for anti-Alzheimer’s activity .

Properties

IUPAC Name

(5S,6S)-5-amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-13-6-5-12-10(13)9-7(11)3-4-8(15)14(9)2/h5-7,9H,3-4,11H2,1-2H3/t7-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACLKHBNVQVCHW-CBAPKCEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCC(=O)N2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@@H]2[C@H](CCC(=O)N2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one typically involves the following steps:

    Formation of the Piperidin-2-one Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: Amination reactions are employed to introduce the amino group at the 5-position of the piperidin-2-one ring.

    Attachment of the Methylimidazolyl Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

(5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of (5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Stereochemistry Key Feature
Target Compound C₁₀H₁₅N₅O 221.26 1-Methylimidazol-2-yl (5S,6S) Chiral, imidazole core
Pyrazole Analog C₉H₁₄N₄O 208.27 1-Methylpyrazol-5-yl rac-(5S,6S) Reduced basicity
Thiophene Derivative C₁₀H₁₄N₂OS·HCl 258.76 Thiophen-2-yl Not specified Enhanced lipophilicity
Trifluoroethyl Derivative C₁₆H₁₉F₄N₂O·HCl 393.79 Trifluoroethyl, fluorophenyl (3S,5S,6R) High metabolic stability

Table 2. Supplier Information for Selected Analogs

Compound Supplier Location Application Evidence ID
(5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one HCl Pangoo International China Research use
rac-(5S,6S)-5-Amino-1-methyl-6-(1-methylpyrazol-5-yl)piperidin-2-one CIDIC Co., Ltd. Global Peptide synthesis

Biological Activity

(5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidinone core with an amino group at the 5-position and a 1-methylimidazolyl substituent at the 6-position. This unique structure is crucial for its biological interactions.

PropertyValue
Molecular FormulaC10H16N4O
Molecular Weight196.26 g/mol
CAS Number1375830-21-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function as a ligand, modulating the activity of these targets and influencing biochemical pathways.

Enzyme Inhibition

Compounds featuring imidazole rings often demonstrate enzyme inhibitory activity. For instance, piperidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, with some showing strong inhibitory effects . The specific activity of this compound against these enzymes remains to be fully characterized but warrants investigation due to its structural characteristics.

Case Studies

  • Antibacterial Screening : A study synthesized various piperidine derivatives and assessed their antibacterial properties. Compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating that similar compounds may also exhibit noteworthy antibacterial effects .
  • Enzyme Inhibition Assays : In silico docking studies have been employed to predict interactions between synthesized piperidine derivatives and target enzymes. These studies revealed significant binding affinities, suggesting that this compound could similarly interact with key enzymes involved in metabolic pathways .

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